N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide
Description
N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide is a complex organic compound with a unique structure that includes benzyl, methyl, amino, carbonyl, phenyl, chloro, and nitro groups
Properties
Molecular Formula |
C22H18ClN3O4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[2-[benzyl(methyl)carbamoyl]phenyl]-2-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C22H18ClN3O4/c1-25(14-15-7-3-2-4-8-15)22(28)18-9-5-6-10-20(18)24-21(27)17-12-11-16(26(29)30)13-19(17)23/h2-13H,14H2,1H3,(H,24,27) |
InChI Key |
JQEVERQNIGYLEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylurea: A precursor in the synthesis of the target compound.
2-chloro-4-nitrobenzoyl chloride: Another precursor used in the synthesis.
Benzylamines: Compounds with similar structural features and reactivity.
Uniqueness
N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
